9-cis-Retinyl Stearate

説明

9-cis-Retinyl Stearate is a biomedical compound used in the research of various dermatological conditions, including acne, psoriasis, and photoaging . It is a derivative of vitamin A, specifically retinol, that exhibits potent antioxidant and anti-inflammatory properties .

Synthesis Analysis

The catalytic synthesis of 9-cis-Retinoids involves a novel, straightforward approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids .Molecular Structure Analysis

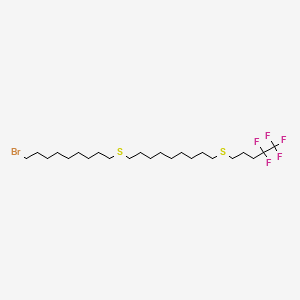

The this compound molecule contains a total of 104 bond(s). There are 40 non-H bond(s), 6 multiple bond(s), 23 rotatable bond(s), 6 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

The regioselective Z-isomerization of thermodynamically stable all-trans retinoids remains challenging . The most effective catalytic system was comprised of a palladium complex with labile ligands . The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which eventually opens to produce the desired Z-isomer .Physical And Chemical Properties Analysis

This compound is a white to pale yellow low melting solid . It is soluble in Chloroform (slightly), Methanol (slightly, heated), and insoluble in water . It has a molecular weight of 552.91 .科学的研究の応用

Biosynthesis of 9-cis-Retinoic Acid : 9-cis-Retinoic acid, derived from 9-cis-Retinyl Stearate, functions through nuclear transcription factors. Its synthesis in vivo involves oxidation of 9-cis-retinol to 9-cis-retinal, with pathways for generating 9-cis-retinoic acid identified in hepatic cells (Paik et al., 2000).

Analysis of Retinyl Esters : A method was developed for the determination of retinyl esters, including this compound, in various tissues. This method found applications in understanding the distribution and concentration of retinyl esters in tissues like the tongue and trachea, which depend on vitamin A (Biesalski & Weiser, 1989).

Visual Function in Mice : Long-term administration of 9-cis-retinyl acetate, a derivative, was shown to improve rod and cone visual functions in mice, suggesting its potential in treating age-related retinal dysfunction (Maeda et al., 2009).

Photoisomerization Mechanism Study : A study on the photoisomerization mechanism of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate provided insights into its potential application in treating hereditary diseases of the retina (Kochman et al., 2021).

Topical Delivery in Mouse Skin : Research on topical 9‐cis‐retinaldehyde for delivering 9‐cis‐retinoic acid in mouse skin indicated its lower biological activity compared to other forms, impacting its suitability for topical applications in humans (Didierjean et al., 1999).

Anticancer Activity in Nanoparticles : The encapsulation of 9-cis-retinoic acid in PEG-coated PLGA nanoparticles showed enhanced stability and effectiveness, indicating potential applications in antitumor therapy (Cosco et al., 2011).

Retinyl Ester Hydrolase Activity : The study of retinyl ester hydrolase activities in retinal pigment epithelium provided insights into the metabolism of retinyl esters, including this compound, essential for vision (Mata et al., 1998).

Chemoprevention and Differentiation Therapy : Retinoids like 9-cis-retinoic acid, derived from this compound, play a role in chemoprevention of cancers and differentiation therapy, highlighting their therapeutic potential in various forms of cancer (Hansen et al., 2000).

作用機序

Target of Action

The primary target of 9-cis-Retinyl Stearate is the retinoid cycle in the eye, where it serves as a precursor for the formation of the visual chromophore 11-cis-retinal . This chromophore is essential for the formation of visual pigments in photoreceptor cells, which initiate the process of transforming photons of light into electrical signals .

Mode of Action

This compound is a prodrug that is metabolically converted first to fatty acid esters and consequently to 9-cis-retinal . This conversion is facilitated by the enzyme RPE65 , which catalyzes the linked hydrolysis and isomerization reactions . The 9-cis-retinal then forms isorhodopsin, a light-sensitive pigment .

Biochemical Pathways

The compound affects the retinoid cycle , a critical biochemical pathway in the eye. This cycle involves the conversion of all-trans-retinyl esters to 11-cis-retinal, which is then used to form visual pigments .

Pharmacokinetics

The pharmacokinetics of this compound and its metabolites show considerable interpatient variability . The compound is administered orally, and its metabolite levels in plasma are highest when delivered in a soybean oil vehicle . Over time, the plasma area under the curve for this compound declines, indicating a decrease in systemic drug exposure with chronic dosing .

Result of Action

The administration of this compound leads to significant improvements in retinal function. Electroretinographic responses show dose-dependent improvement following treatment, and retinal morphology is preserved . In addition, treated mice perform better than control animals in vision-dependent behavioral tests .

Action Environment

The action of this compound is influenced by environmental factors such as diet, as vitamin A must be acquired from the diet . The ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . Either hypervitaminosis or hypovitaminosis can be harmful .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-VBGKRDRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858371 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79299-77-7 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

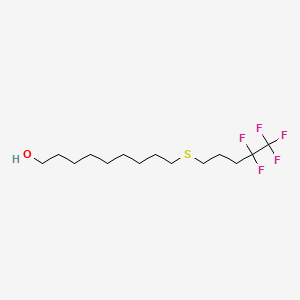

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

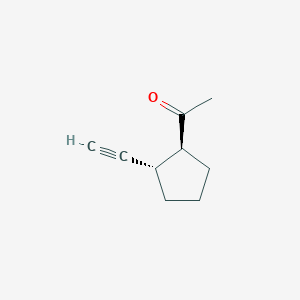

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

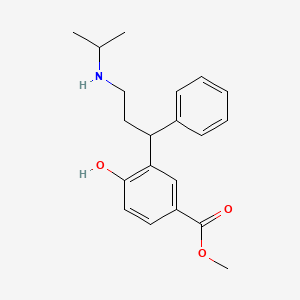

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)